molecular formula C19H15BrN4S B2646324 3-(3-Bromophenyl)-6-(indolin-1-ylmethyl)thiazolo[2,3-c][1,2,4]triazole CAS No. 851081-07-7

3-(3-Bromophenyl)-6-(indolin-1-ylmethyl)thiazolo[2,3-c][1,2,4]triazole

Cat. No.: B2646324
CAS No.: 851081-07-7
M. Wt: 411.32
InChI Key: AULOUSVXCXLAPJ-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-6-(indolin-1-ylmethyl)thiazolo[2,3-c][1,2,4]triazole is a heterocyclic compound that features a unique structure combining a thiazole ring, a triazole ring, and an indole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-6-(indolin-1-ylmethyl)thiazolo[2,3-c][1,2,4]triazole typically involves the cyclization of appropriate precursors. One common method involves the electrophilic halocyclization of 3-substituted 4-allyl (or 2-methylprop-2-en-1-yl)-1,2,4-triazole-5(1H)-thiones . The reaction conditions often include the use of halogenating agents under controlled temperatures to ensure the formation of the desired thiazolo[2,3-c][1,2,4]triazole structure.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-6-(indolin-1-ylmethyl)thiazolo[2,3-c][1,2,4]triazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

3-(3-Bromophenyl)-6-(indolin-1-ylmethyl)thiazolo[2,3-c][1,2,4]triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-6-(indolin-1-ylmethyl)thiazolo[2,3-c][1,2,4]triazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[2,3-c][1,2,4]triazole Derivatives: These compounds share the core thiazolo[2,3-c][1,2,4]triazole structure but differ in their substituents, leading to variations in their biological activities.

    Indole Derivatives: Compounds containing the indole moiety, which is known for its wide range of biological activities.

Uniqueness

3-(3-Bromophenyl)-6-(indolin-1-ylmethyl)thiazolo[2,3-c][1,2,4]triazole is unique due to its combination of the thiazole, triazole, and indole rings, which confer distinct chemical and biological properties. This unique structure allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

3-(3-bromophenyl)-6-(2,3-dihydroindol-1-ylmethyl)-[1,3]thiazolo[2,3-c][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN4S/c20-15-6-3-5-14(10-15)18-21-22-19-24(18)12-16(25-19)11-23-9-8-13-4-1-2-7-17(13)23/h1-7,10,12H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULOUSVXCXLAPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)CC3=CN4C(=NN=C4S3)C5=CC(=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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